Mycalamide A
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Overview
Description
Mycalamide A is a natural product found in Mycale hentscheli, Mycale, and Hymeniacidon with data available.
Scientific Research Applications
Antitumor Activity
Mycalamide A, isolated from marine sponges, is known for its potent antitumor activity. It acts as a protein synthesis inhibitor, which leads to the prevention of malignant cell transformation. Dyshlovoy et al. (2012) demonstrated that this compound inhibits epidermal growth factor (EGF)-induced neoplastic transformation in murine cells and induces apoptosis at subnanomolar concentrations. It also inhibits the transcriptional activity of oncogenic nuclear factors AP-1 and NF-κB, suggesting a mechanism for its cancer-preventive properties (Dyshlovoy et al., 2012).
Mechanism of Action
This compound operates by inhibiting protein synthesis, which is crucial for cancer cell proliferation. Dang et al. (2011) verified that Mycalamide B, closely related to this compound, inhibits translation elongation, thereby blocking protein synthesis in tumor cells. This action is similar to other known translation elongation inhibitors, such as cycloheximide, but with distinct nuances in its mechanism (Dang et al., 2011).
Binding to Ribosomal Subunits
Gürel et al. (2009) found that this compound binds to the E site of the large ribosomal subunit, inhibiting protein synthesis by occupying the space normally taken by tRNAs. This unique binding property contributes to its function as a potent inhibitor of protein synthesis (Gürel et al., 2009).
Synthetic Studies
There have been various synthetic approaches to this compound due to its promising biological activities. Sohn et al. (2005) describe a total synthesis of this compound, highlighting the compound’s potential for therapeutic application and the need for efficient synthetic routes (Sohn et al., 2005).
Potential Antiviral Applications
Recent studies have explored the potential of this compound as an antiviral agent, particularly against SARS-CoV-2. Ali et al. (2021) identified this compound as a potent inhibitor of SARS-CoV-2 RNA-dependent RNA polymerase, indicating its potential use in treating coronavirus diseases (Ali et al., 2021).
Properties
Molecular Formula |
C24H41NO10 |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
(2S)-N-[(4S,4aS,6R,8S,8aR)-6-[(2S)-2,3-dihydroxypropyl]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-4-yl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide |
InChI |
InChI=1S/C24H41NO10/c1-12-9-24(31-7,35-14(3)13(12)2)19(28)21(29)25-22-18-17(32-11-33-22)20(30-6)23(4,5)16(34-18)8-15(27)10-26/h13-20,22,26-28H,1,8-11H2,2-7H3,(H,25,29)/t13-,14-,15+,16-,17+,18+,19-,20-,22+,24-/m1/s1 |
InChI Key |
IJASURGZDJYQGF-GBNRTHSESA-N |
Isomeric SMILES |
C[C@H]1[C@H](O[C@](CC1=C)([C@@H](C(=O)N[C@@H]2[C@@H]3[C@@H]([C@H](C([C@H](O3)C[C@@H](CO)O)(C)C)OC)OCO2)O)OC)C |
Canonical SMILES |
CC1C(OC(CC1=C)(C(C(=O)NC2C3C(C(C(C(O3)CC(CO)O)(C)C)OC)OCO2)O)OC)C |
Synonyms |
mycalamide A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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